

Cross-species analysis of enzymes in the episterol pathway.

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Compound of Interest

Compound Name: *Episterol*

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A Comparative Guide to Enzymes of the Episterol Pathway

For Researchers, Scientists, and Drug Development Professionals

The **episterol** pathway is a critical segment of the broader sterol biosynthesis pathway in fungi and plants. It represents a key metabolic crossroads and a significant target for antifungal drug development. Understanding the enzymatic similarities and differences across species is crucial for developing selective inhibitors and for metabolic engineering applications. This guide provides a comparative analysis of key enzymes in the **episterol** pathway, supported by experimental data and detailed protocols.

Data Presentation: Cross-Species Enzyme Comparison

While comprehensive kinetic data for all **episterol** pathway enzymes across different species is not always available in a directly comparable format, this section summarizes key quantitative findings from published research.

Key Enzymes in the Episterol Pathway

The formation and conversion of **episterol** primarily involve two key enzymes:

- Sterol C-8 Isomerase (ERG2): This enzyme catalyzes the isomerization of the C-8 double bond to the C-7 position, converting fecosterol into **episterol**.[\[1\]](#)[\[2\]](#) This is an essential step for producing the correct sterol core structure.
- Sterol C-5 Desaturase (ERG3): This enzyme introduces a double bond at the C-5 position of **episterol**.[\[3\]](#)[\[4\]](#) This reaction is a critical step toward the synthesis of major functional sterols like ergosterol in fungi.

Table 1: Comparative Inhibitor Affinity for Sterol C-8 Isomerase (ERG2) in *Saccharomyces cerevisiae*

Data below shows the binding affinity (Kd) and maximal binding capacity (Bmax) for specific ligands, and the inhibitory constant (Ki) for various known sterol isomerase inhibitors, demonstrating the enzyme's susceptibility to inhibition.

Ligand/Inhibitor	Parameter	Value	Reference
[³ H]haloperidol	Kd	0.3 nM	[5]
Bmax		77 pmol/mg protein	[5]
[³ H]ifenprodil	Kd	1.4 nM	[5]
Bmax		61 pmol/mg protein	[5]
Fenpropimorph	Ki	0.05 nM	[5]
Tridemorph	Ki	0.09 nM	[5]
MDL28,815	Ki	0.44 nM	[5]
Triparanol	Ki	1.5 nM	[5]
AY-9944	Ki	5.8 nM	[5]

Table 2: Functional Comparison of Sterol C-5 Desaturase (ERG3) Homologs from Pathogenic Fungi

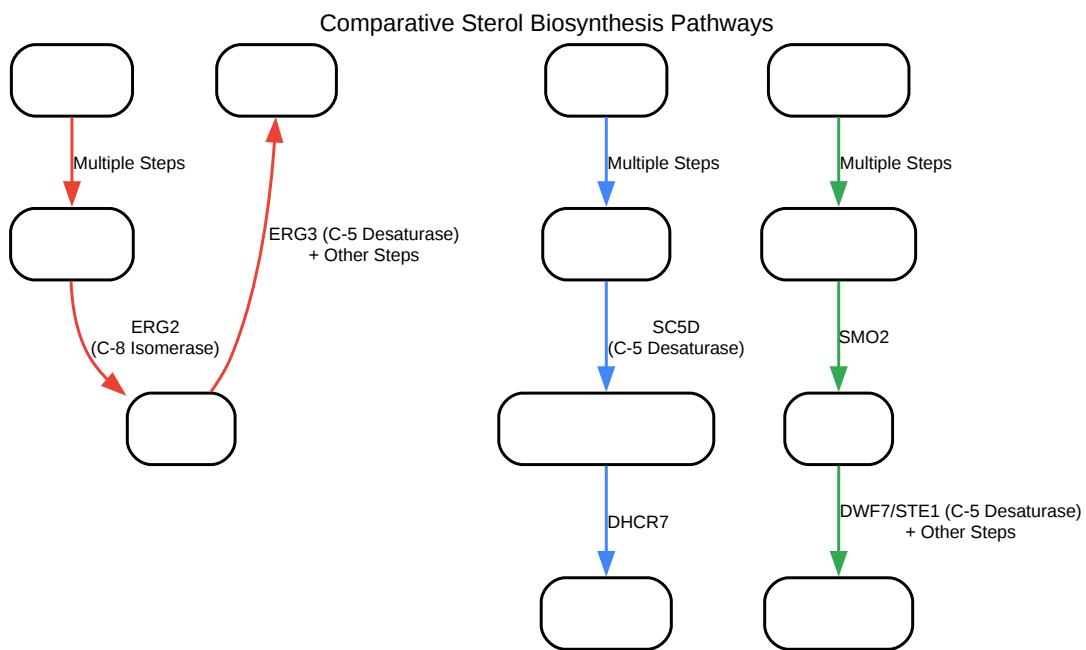
The following data is from a study where ERG3 homologs from various fungal pathogens were expressed in a *Candida albicans* erg3Δ/Δ mutant. The data shows the resulting susceptibility to

the antifungal drug fluconazole (which inhibits an upstream enzyme) and the production of a toxic metabolite (14 α -methylergosta-8,24(28)-dien-3 β ,6 α -diol), which is an indicator of ERG3 activity on the accumulated substrate.

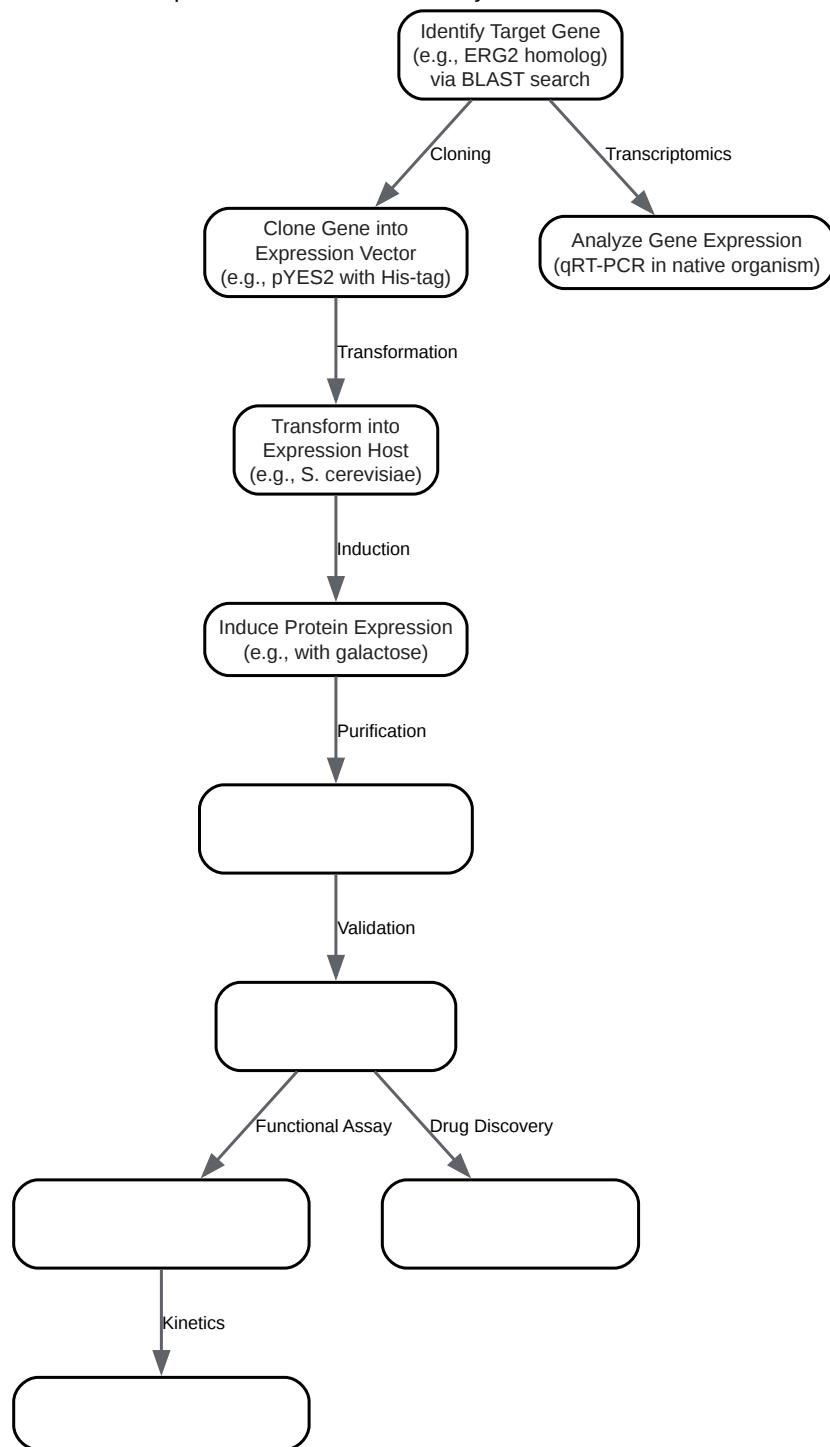
Expressed ERG3 Homolog	Source Organism	Fluconazole MIC (μ g/mL)	Relative Toxic Diol Production (%)	Reference
Wild-Type (CaERG3)	<i>Candida albicans</i>	0.25	100	[6]
CgERG3	<i>Candida glabrata</i>	0.5	108	[6]
CaurERG3	<i>Candida auris</i>	0.5	125	[6]
CnERG3	<i>Cryptococcus neoformans</i>	4	55	[6]
AfERG3A	<i>Aspergillus fumigatus</i>	>64	19	[6]
RdErg3A	<i>Rhizopus delemar</i>	>64	14	[6]
erg3 Δ / Δ Mutant	<i>Candida albicans</i>	>64	0	[6]

Mandatory Visualization

Pathway Comparison



Experimental Workflow for Enzyme Characterization

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